1-(4-Methylcyclohexyl)piperidin-3-ol

Description

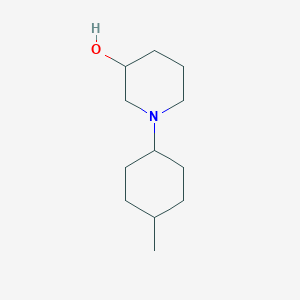

1-(4-Methylcyclohexyl)piperidin-3-ol is a piperidine derivative featuring a hydroxyl group at the 3-position of the piperidine ring and a 4-methylcyclohexyl substituent.

Properties

CAS No. |

1339667-49-0 |

|---|---|

Molecular Formula |

C12H23NO |

Molecular Weight |

197.32 g/mol |

IUPAC Name |

1-(4-methylcyclohexyl)piperidin-3-ol |

InChI |

InChI=1S/C12H23NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(14)9-13/h10-12,14H,2-9H2,1H3 |

InChI Key |

KWIGVRPNFNXAHX-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)N2CCCC(C2)O |

Canonical SMILES |

CC1CCC(CC1)N2CCCC(C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Nitrosourea Derivatives: 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU)

Structural Similarities : Both compounds share the 4-methylcyclohexyl group.

Key Differences : MeCCNU is a nitrosourea with a 2-chloroethyl group, whereas 1-(4-methylcyclohexyl)piperidin-3-ol lacks the nitroso and alkylating moieties.

Pharmacokinetics & Toxicity :

- MeCCNU rapidly degrades in plasma (half-life ~5 minutes), forming reactive intermediates like 2-chloroethyl carbonium ions, which contribute to DNA alkylation and carcinogenicity .

Table 1: Comparison with Nitrosourea Derivatives

Piperidin-3-ol Analogs with Antiviral Activity

Example: 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol () Structural Similarities: Both compounds retain the piperidin-3-ol core. Key Differences: The antiviral analog substitutes the 4-methylcyclohexyl group with a chloroquinoline-piperidine system. Functional Insights:

Table 2: Antiviral Piperidin-3-ol Analogs

Heterocyclic Piperidine Derivatives

Example : 1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol ()

Structural Similarities : Both contain a piperidin-3-ol backbone.

Key Differences : The oxadiazole ring in the analog replaces the 4-methylcyclohexyl group.

Functional Insights :

- Oxadiazoles are known for metabolic stability and enzyme inhibition, suggesting divergent applications compared to the target compound’s lipophilic cyclohexyl group .

Table 3: Heterocyclic Piperidine Derivatives

Preparation Methods

Step 1: Activation and Coupling

- The 4-methylcyclohexane-1-carboxylic acid is first activated by reaction with N,N'-carbonyldiimidazole (CDI) in DMF at approximately 333 K for 1 hour. This forms an intermediate imidazolide that is more reactive toward nucleophilic substitution.

Step 2: Amination and Hydroxylation

- The activated intermediate is then reacted with piperidin-3-ol or a related amine under stirring conditions. Hydroxylamine may be added to introduce the hydroxy group at the 3-position of the piperidine ring.

- This reaction is typically maintained at elevated temperatures (around 373 K) for several hours (e.g., 6 hours) to ensure complete conversion.

- After reaction completion, the mixture is cooled, and water is added to precipitate the product.

Step 3: Isolation and Purification

- The precipitate is filtered and subjected to recrystallization from a mixture of isopropanol and DMF or ethanol and DMF to improve purity.

- Slow evaporation crystallization from isopropanol can yield colorless single crystals suitable for X-ray diffraction analysis, confirming molecular structure and purity.

Reaction Scheme Summary

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 4-Methylcyclohexane-1-carboxylic acid + CDI in DMF, 333 K, 1 h | Activation of acid group | Reactive imidazolide intermediate |

| 2 | Addition of piperidin-3-ol and hydroxylamine, 373 K, 6 h | Amination and hydroxylation | Formation of this compound |

| 3 | Cooling, water addition, filtration, recrystallization | Isolation and purification | Pure crystalline product |

Research Findings and Structural Confirmation

- Molecular and crystal structures of the synthesized compound have been confirmed by single-crystal X-ray diffraction (SC-XRD), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC/MS) analyses.

- Hirshfeld surface analysis indicated strong O—H···O hydrogen bonding and weaker C—H···F and C—H···O interactions, contributing to crystal packing and stability.

- The compound crystallizes in the triclinic space group P1, often with solvent molecules (e.g., 2-propanol) in the asymmetric unit, which can be removed by recrystallization to yield pure product crystals.

- Molecular docking studies suggest biological activity potential, supporting the relevance of the synthetic method for producing bioactive compounds.

Related Synthetic Intermediates and Purification Techniques

- The preparation of the trans-4-methylcyclohexylamine base, an important intermediate, involves novel synthesis and purification methods including salt formation (hydrochloride or pivalate) and crystallization to achieve high isomeric purity.

- This intermediate is crucial for downstream synthesis of related compounds such as glimepiride, indicating the synthetic route's adaptability and industrial relevance.

- Purification steps often involve solvent extraction, distillation, and recrystallization from hexane or ethanol mixtures to remove impurities like benzylamine derivatives.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4-Methylcyclohexane-1-carboxylic acid, piperidin-3-ol, hydroxylamine |

| Solvents | N,N-Dimethylformamide (DMF), isopropanol, ethanol |

| Activation reagent | N,N'-Carbonyldiimidazole (CDI) |

| Temperature conditions | 333 K (activation), 373 K (amination/hydroxylation) |

| Reaction time | 1 hour (activation), 6 hours (amination) |

| Purification methods | Filtration, recrystallization (isopropanol–DMF, ethanol–DMF) |

| Crystallization | Slow evaporation from isopropanol |

| Characterization techniques | SC-XRD, NMR, LC/MS, Hirshfeld surface analysis |

Q & A

Q. What experimental approaches identify oxidative metabolites in hepatic microsomal assays?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detects hydroxylated or N-oxidized metabolites. Compare fragmentation patterns with synthetic standards () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.